molecular formula C18H21FN2O3 B2365878 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide CAS No. 1211390-85-0

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2365878
CAS No.: 1211390-85-0
M. Wt: 332.375
InChI Key: VFEZLIPQTGHNAU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and 2-furancarboxaldehyde. These intermediates undergo a series of reactions, including condensation, reduction, and acylation, to form the final product.

    Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with 2-furancarboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow biocatalysis, for example, can be employed to achieve high stereoselectivity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
  • (4-fluorophenyl)(furan-2-yl)methanol
  • Benzofuran derivatives

Uniqueness

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is unique due to its combination of a fluorophenyl group, a furan ring, and a morpholinoethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, with a molecular formula of C18_{18}H21_{21}FN2_2O3_3 and a molecular weight of approximately 332.4 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. This compound integrates a fluorophenyl group, a furan ring, and a morpholinoethyl group, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves several steps:

  • Condensation : The reaction of 4-fluoroaniline with 2-furancarboxaldehyde in the presence of a catalyst forms an imine intermediate.
  • Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.
  • Acylation : Finally, acylation occurs with chloroacetyl chloride in the presence of triethylamine to produce the target compound .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazolopyrimidine derivatives show promising activity against various cancer cell lines, suggesting that structural modifications can enhance efficacy .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit heat shock protein 90 (HSP90), which is critical for cancer cell survival .
  • Cell Proliferation Modulation : The compound may reduce cell proliferation in cancerous cells through apoptotic pathways or by disrupting cell cycle progression.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Enzyme InteractionPotential HSP90 inhibition
Apoptosis InductionInduction of apoptotic pathways

Case Studies

  • Study on Anticancer Activity : A series of thiazolopyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications similar to those in this compound led to enhanced potency against breast cancer cells .
  • Mechanistic Insights : A study demonstrated that compounds targeting HSP90 could significantly reduce tumor growth in murine models, suggesting that this compound might share similar mechanisms .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEZLIPQTGHNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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